molecular formula C16H16ClN5O2 B6479544 8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione CAS No. 919012-94-5

8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione

Cat. No.: B6479544
CAS No.: 919012-94-5
M. Wt: 345.78 g/mol
InChI Key: JJLFFHXTIVJSFU-UHFFFAOYSA-N
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Description

8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes a purine core fused with an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-chloro-4-methylbenzaldehyde with 1,3-dimethylurea under acidic conditions to form an intermediate, which is then cyclized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the chloro group, converting it to a methyl group or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

  • 3-chloro-4-methylphenyl isocyanate
  • 1,3-dimethylurea
  • Purine derivatives with similar fused ring structures

Uniqueness: The uniqueness of 8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific combination of functional groups and fused ring system. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-9-4-5-10(8-11(9)17)21-6-7-22-12-13(18-15(21)22)19(2)16(24)20(3)14(12)23/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLFFHXTIVJSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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